molecular formula C21H24N4O4 B2511955 4-(furan-2-carbonyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 941988-36-9

4-(furan-2-carbonyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide

Cat. No.: B2511955
CAS No.: 941988-36-9
M. Wt: 396.447
InChI Key: ACMNIQQEZRSZAL-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
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Scientific Research Applications

Synthesis and SAR of Furan-2-Carboxamide Derivatives

  • Research has shown the synthesis and evaluation of 5-aryl-furan-2-carboxamide derivatives for their potential as urotensin-II receptor antagonists. These compounds, including the 4-(furan-2-carbonyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide, were investigated for their systematic SAR (structure-activity relationship). This research aims to identify potent antagonists with high metabolic stability, low toxicity, and acceptable pharmacokinetic profiles (Lim et al., 2019).

Antimicrobial Activities of Azole Derivatives

  • Some studies have explored the antimicrobial activities of azole derivatives, including compounds derived from furan-2-carbohydrazide. These studies aim to identify compounds with significant activity against various microorganisms (Başoğlu et al., 2013).

PET Dopamine D3 Receptor Radioligands

  • Carbon-11-labeled carboxamide derivatives have been synthesized for potential use as PET radioligands for imaging dopamine D3 receptors. These studies contribute to the development of diagnostic tools in neurology and psychiatry (Gao et al., 2008).

Design and Pharmacological Evaluation of Novel Derivatives

  • There has been significant research into the design and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These studies focus on antidepressant and antianxiety activities in preclinical models (Kumar et al., 2017).

Antibacterial Activity of Terazosin Derivatives

  • Research has also been conducted on the antibacterial activity of Terazosin hydrochloride and its derivatives, including 1, 4-bis-(furan-2-yl-carbonl) piperazine. These studies contribute to the development of new antibacterial agents (Kumar et al., 2021).

HIV-1 Reverse Transcriptase Inhibitors

  • Studies have been done on bis(heteroaryl)piperazines as novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors. This research aids in the discovery of new antiviral drugs (Romero et al., 1994).

Synthesis and Evaluation of Cancer-Related Derivatives

  • Investigations into the synthesis and evaluation of piperazine-2,6-dione and related derivatives for their anticancer activity have been conducted. These compounds are screened for effectiveness against various cancer cell lines (Kumar et al., 2013).

Analgesic Activity of Piperazine-1-Carboxamide

  • The analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide and its analogs has been studied. This research contributes to the understanding of pain management and the development of new analgesics (Nie et al., 2020).

PET Imaging of Colony-Stimulating Factor 1 Receptor

  • A study on the synthesis and evaluation of a fluorine-18-labeled ligand for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, has been conducted (Lee et al., 2022).

Properties

IUPAC Name

4-(furan-2-carbonyl)-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-28-14-12-25-15-17(16-5-2-3-6-18(16)25)22-21(27)24-10-8-23(9-11-24)20(26)19-7-4-13-29-19/h2-7,13,15H,8-12,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMNIQQEZRSZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.